

"Repaglinide-ethyl-d5" isotopic purity and labeling efficiency

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Compound of Interest

Compound Name: *Repaglinide-ethyl-d5*

Cat. No.: *B1140431*

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An In-depth Technical Guide to the Isotopic Purity and Labeling Efficiency of **Repaglinide-ethyl-d5**

Introduction

Repaglinide is a fast-acting oral antidiabetic agent used for the treatment of type 2 diabetes mellitus.^[1] In the fields of drug metabolism, pharmacokinetics (DMPK), and bioequivalence studies, the use of stable isotope-labeled (SIL) internal standards is the gold standard for quantitative analysis, typically by liquid chromatography-mass spectrometry (LC-MS).^{[2][3]} **Repaglinide-ethyl-d5**, where five hydrogen atoms on the ethoxy group of repaglinide are replaced with deuterium, is a crucial tool for this purpose.^{[4][5]}

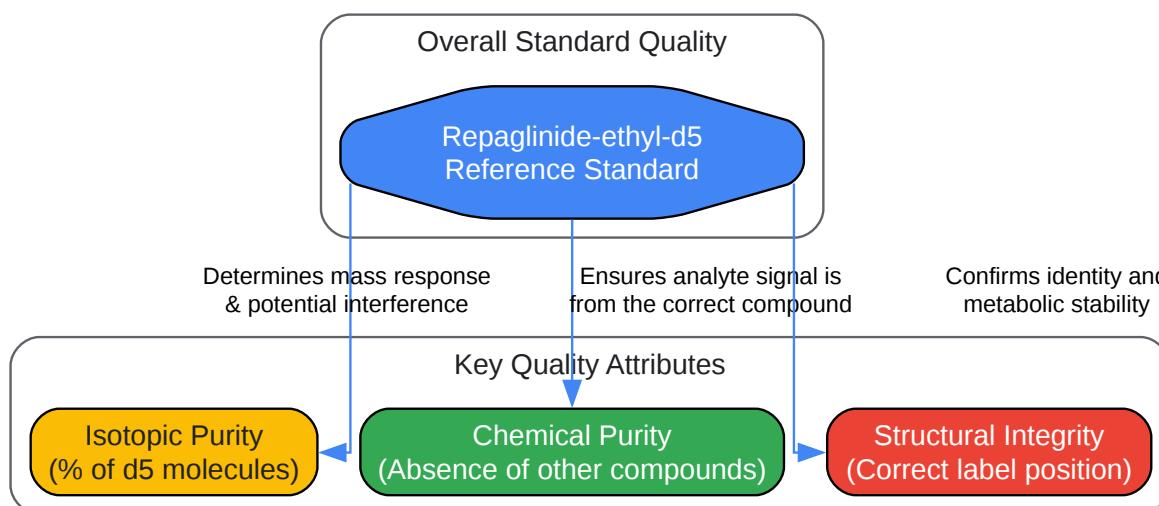
The reliability and accuracy of bioanalytical data derived using **Repaglinide-ethyl-d5** are fundamentally dependent on its quality, specifically its isotopic purity and labeling efficiency.^[6] ^[7] These parameters ensure that the internal standard behaves predictably and does not interfere with the quantification of the non-labeled analyte. This guide provides a detailed overview of these core concepts, the analytical methods used for their determination, and typical quality specifications for researchers, scientists, and drug development professionals.

Core Concepts: Isotopic Purity and Labeling Efficiency

While often used interchangeably, isotopic purity and labeling efficiency (also known as isotopic enrichment) are distinct and critical quality attributes for any deuterated compound.

- **Isotopic Purity:** This refers to the percentage of molecules in the sample that contain the specified number of deuterium atoms. For **Repaglinide-ethyl-d5**, the ideal isotopic purity would be 100%, meaning every single molecule has exactly five deuterium atoms. In practice, the synthesis process results in a distribution of isotopologues (molecules with different numbers of deuterium atoms, e.g., d0, d1, d2, d3, d4). Isotopic purity specifically quantifies the abundance of the target d5 species relative to all other isotopologues.[6][8][9]
- **Labeling Efficiency / Isotopic Enrichment:** This term describes the extent to which deuterium has been incorporated at the intended positions. It reflects the success of the deuteration reaction. High labeling efficiency means that the vast majority of the synthesized molecules are the fully labeled d5 version, with minimal presence of the unlabeled (d0) or partially labeled (d1-d4) forms.[6][10][11]

The relationship between these and other quality attributes is essential for ensuring the integrity of an analytical standard.



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Diagram 1: Interrelation of key quality attributes for a deuterated standard.

Data Presentation: Typical Specifications

Commercial suppliers of **Repaglinide-ethyl-d5** provide certificates of analysis detailing its purity. While specifications vary, the data below represents typical values.

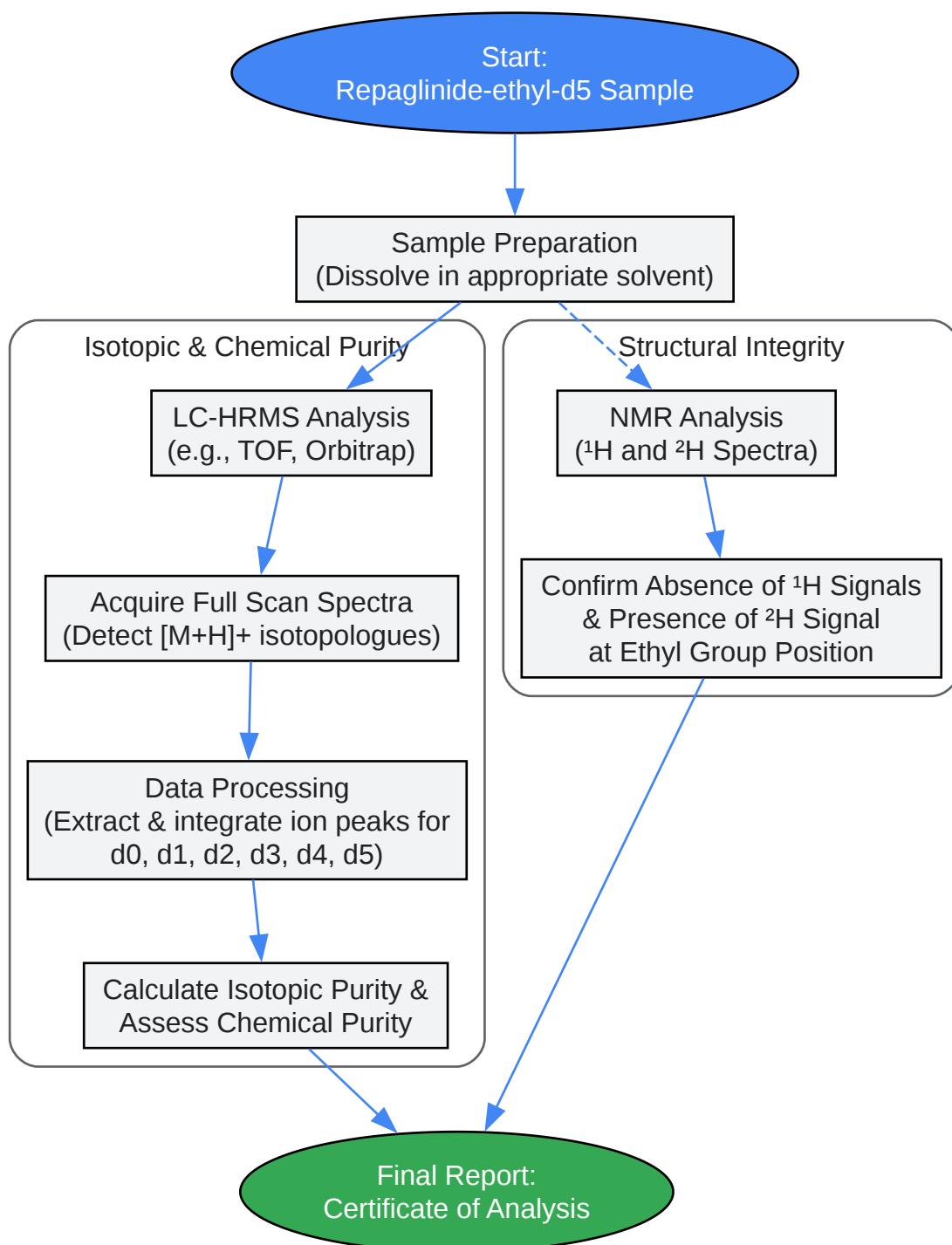
Table 1: Summary of Commercially Available **Repaglinide-ethyl-d5** Specifications

Parameter	Specification	Typical Analytical Method
Isotopic Purity / Enrichment	≥98% or ≥99% deuterated forms	Mass Spectrometry (MS)
Chemical Purity	>95%	High-Performance Liquid Chromatography (HPLC)
Molecular Formula	C ₂₇ H ₃₁ D ₅ N ₂ O ₄	-
CAS Number	1217709-85-7	-

Data compiled from multiple sources.[\[4\]](#)[\[5\]](#)[\[12\]](#)[\[13\]](#) Note that some suppliers report overall deuterated forms (e.g., d1-d5), while others may specify the purity of the d5 isotopologue.

Experimental Protocols for Purity Determination

The characterization of **Repaglinide-ethyl-d5** requires a combination of analytical techniques to confirm its isotopic distribution, chemical purity, and structural integrity.[\[6\]](#)[\[14\]](#)



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Diagram 2: General experimental workflow for the analysis of **Repaglinide-ethyl-d5**.

Protocol: Isotopic Purity by LC-HRMS

This method is the most common for determining the distribution of isotopologues.^{[8][9]} High-resolution mass spectrometry (HRMS) provides the mass accuracy needed to resolve the different deuterated species.^{[6][11]}

- Objective: To quantify the relative percentage of the d5 isotopologue of Repaglinide compared to other isotopologues (d0-d4).
- Instrumentation: A Liquid Chromatography system coupled to a High-Resolution Mass Spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap).
- Methodology:
 - Standard Preparation: Accurately weigh and dissolve **Repaglinide-ethyl-d5** in a suitable solvent such as methanol or acetonitrile to a final concentration of approximately 1 µg/mL.
 - Chromatography: Inject the sample onto a C18 analytical column. Use a mobile phase gradient (e.g., water and acetonitrile with 0.1% formic acid) to achieve chromatographic separation from any potential impurities.
 - Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Acquire data in full scan mode over a mass range that includes the protonated molecular ions of all expected isotopologues (e.g., m/z 450-465). The theoretical $[M+H]^+$ for d0 is ~453.3 Da and for d5 is ~458.3 Da.^[1]
 - Data Analysis:
 - From the total ion chromatogram, identify the peak for Repaglinide.
 - Extract the mass spectrum corresponding to this peak.
 - Identify and integrate the peak areas for each isotopologue cluster ($[M+H]^+$ for d0, d1, d2, d3, d4, and d5).
 - Correct these areas for the natural abundance of ^{13}C .^{[10][11]}
 - Calculation of Isotopic Purity:
 - Isotopic Purity (%) = $[Area(d5) / (Area(d0) + Area(d1) + \dots + Area(d5))] * 100$

Protocol: Structural Integrity by NMR

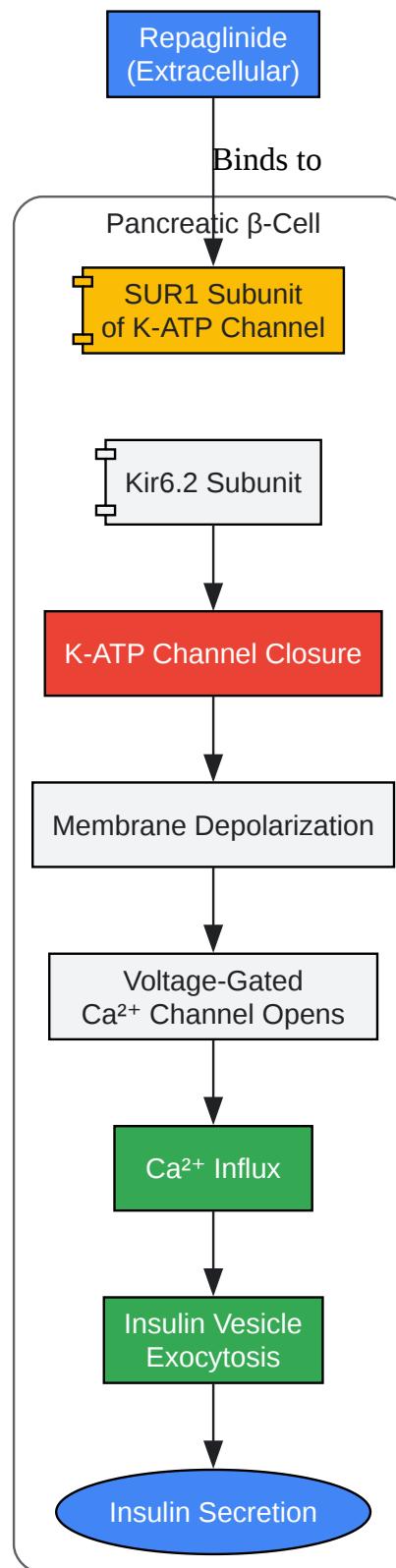
While MS confirms the mass, NMR spectroscopy confirms the position of the deuterium labels.

[6]

- Objective: To verify that the deuterium atoms are located on the ethoxy group and not elsewhere on the molecule due to scrambling during synthesis.
- Instrumentation: High-field (e.g., 400 MHz or higher) Nuclear Magnetic Resonance (NMR) spectrometer.
- Methodology:
 - Sample Preparation: Dissolve a sufficient amount of **Repaglinide-ethyl-d5** (typically 5-10 mg) in a deuterated solvent (e.g., DMSO-d6).
 - ^1H NMR Acquisition: Acquire a standard proton NMR spectrum. In the resulting spectrum, the characteristic signals for the ethyl protons (a quartet and a triplet) of the ethoxy group should be almost entirely absent, confirming successful replacement with deuterium.
 - ^2H NMR Acquisition: Acquire a deuterium (^2H) NMR spectrum. This will show a signal at the chemical shift corresponding to the ethoxy group, directly confirming the location of the deuterium labels.

Context: Mechanism of Action

For drug development professionals, understanding the biological context of Repaglinide is crucial. Repaglinide exerts its glucose-lowering effect by stimulating insulin secretion from the pancreas. This action is mediated by the closure of ATP-dependent potassium (K-ATP) channels on the surface of pancreatic β -cells.[4]



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Diagram 3: Simplified signaling pathway for Repaglinide's mechanism of action.

Conclusion

The quality of **Repaglinide-ethyl-d5** as an internal standard is paramount for the generation of accurate and reproducible bioanalytical data. A thorough characterization of its isotopic purity, labeling efficiency, and chemical purity using robust analytical methods like HRMS and NMR is a critical step in method validation. For researchers, demanding and understanding the certificate of analysis, which details these parameters, ensures the integrity of pharmacokinetic and metabolic studies, ultimately contributing to the successful development of therapeutic agents.

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